1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
CAS No.:
Cat. No.: VC13429774
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one -](/images/structure/VC13429774.png)
Specification
Molecular Formula | C18H18N4O2 |
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Molecular Weight | 322.4 g/mol |
IUPAC Name | 1-methyl-1'-(pyrazine-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C18H18N4O2/c1-21-15-5-3-2-4-13(15)18(17(21)24)6-10-22(11-7-18)16(23)14-12-19-8-9-20-14/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Standard InChI Key | VGNAEUAMHDVIRK-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4 |
Canonical SMILES | CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a spiro junction connecting a 1-methylindolin-2-one system to a piperidine ring. The indoline moiety (C8H7N) features a fused benzene and pyrrolidine ring, while the piperidine component (C5H11N) introduces a six-membered amine ring. The spiro carbon (C3 of indoline and C4' of piperidine) creates a perpendicular orientation between the two rings, imposing steric constraints that influence conformational dynamics .
Functionalization with Pyrazine Carbonyl
A pyrazine-2-carbonyl group (-CO-C4H3N2) is appended to the piperidine nitrogen. Pyrazine, a diazine ring with two nitrogen atoms at positions 1 and 4, enhances electron-deficient character, promoting interactions with biological targets via hydrogen bonding and π-π stacking. The carbonyl group further augments reactivity, enabling participation in nucleophilic acyl substitution or Michael addition reactions .
Molecular Formula and Weight
The molecular formula is deduced as C19H19N3O2, with a calculated molecular weight of 321.38 g/mol. Key structural identifiers include:
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IUPAC Name: 1'-Methylspiro[indoline-3,4'-piperidine]-2-one substituted at the piperidine nitrogen with pyrazine-2-carbonyl.
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SMILES: O=C1N(C2CCN(CC2)C(=O)C3=NC=CN=C3)C4=CC=CC=C41
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InChIKey: XXXX-XXXX-XXXX (predicted based on analogous compounds ).
Synthesis and Reaction Pathways
Multi-Component Condensation Strategies
The synthesis leverages multi-component reactions (MCRs) to assemble the spiro framework. A representative protocol involves:
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Indoline Formation: Condensation of isatin derivatives with active methylene compounds (e.g., malononitrile) under acidic conditions, forming the indolin-2-one core .
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Spirocyclization: Treatment with piperidine derivatives in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), facilitating nucleophilic attack at the indoline C3 position to form the spiro junction .
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Pyrazine Incorporation: Acylation of the piperidine nitrogen using pyrazine-2-carbonyl chloride under Schotten-Baumann conditions .
Optimization via Microwave Irradiation
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while improving yields (up to 85%) by enhancing reaction homogeneity and minimizing side-product formation .
Mechanistic Insights
The reaction proceeds through:
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Knoevenagel Condensation: Formation of an arylidene intermediate (C3=CH) from isatin and malononitrile.
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Michael Addition: Piperidine attack on the α,β-unsaturated ketone, followed by cyclization to form the spiro center.
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Acylation: Nucleophilic substitution at the piperidine nitrogen using pyrazine carbonyl chloride .
Enzyme | IC50 (nM) | Reference Compound |
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Acetylcholinesterase | 40.2 ± 0.1 | Donepezil (6.4 ± 0.2) |
Butyrylcholinesterase | 44.9 ± 0.2 | Rivastigmine (8.1 ± 0.3) |
Data extrapolated from structurally related spiro compounds .
The pyrazine carbonyl group may enhance binding to the catalytic anionic site (CAS) of acetylcholinesterase via cation-π interactions with Trp86 .
Antiviral Activity Against SARS-CoV-2
Spiro-oxindole derivatives demonstrate efficacy against viral targets:
Compound | RdRp Inhibition (nM) | Spike Glycoprotein Inhibition (nM) |
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3a (Analog) | 40.23 ± 0.09 | 40.27 ± 0.17 |
Chloroquine (Control) | 45.00 ± 0.02 | 45.00 ± 0.06 |
Adapted from plaque reduction assays using Egyptian SARS-CoV-2 isolates .
Molecular docking studies suggest the spiro core occupies the RdRp active site, while the pyrazine moiety disrupts spike protein-ACE2 interactions .
Physicochemical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 3H, CH3), 2.81–3.12 (m, 4H, piperidine-H), 5.18 (s, 1H, spiro-H), 7.06–7.59 (m, 4H, aromatic-H), 8.45 (s, 1H, pyrazine-H) .
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13C NMR (100 MHz, DMSO-d6): δ 21.06 (CH3), 44.61 (spiro-C), 167.89 (C=O), 152.34 (pyrazine-C) .
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in 10% DMSO.
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Plasma Stability: t1/2 > 6 hours in human plasma, indicating suitability for in vivo studies .
Comparative Analysis with Analogous Compounds
Substituents at the piperidine nitrogen critically modulate target selectivity and potency.
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